molecular formula C10H9O4- B12356369 1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester

1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester

Cat. No.: B12356369
M. Wt: 193.18 g/mol
InChI Key: HFCRSABBNBNZNG-UHFFFAOYSA-M
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Description

1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of terephthalic acid, where one of the carboxylic acid groups is esterified with methanol, and the other is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester can be synthesized through esterification reactions. One common method involves the reaction of 1,4-benzenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 1,4-Benzenedicarboxylic acid, 2-methyl-.

    Reduction: 1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a drug intermediate.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and resins due to its structural properties.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxylic acid, 2-methyl-, 1-methyl ester depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxylic acid, dimethyl ester:

    1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in the production of flexible PVC.

    2-Methyl-1,4-benzenedicarboxylic acid: A precursor in the synthesis of various organic compounds.

Uniqueness

1,4-Benzenedicarboxylic acid, 2-methyl-, 1-methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in materials science and pharmaceuticals, where precise molecular structures are crucial.

Properties

Molecular Formula

C10H9O4-

Molecular Weight

193.18 g/mol

IUPAC Name

4-methoxycarbonyl-3-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-5-7(9(11)12)3-4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1

InChI Key

HFCRSABBNBNZNG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)[O-])C(=O)OC

Origin of Product

United States

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